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Compound of Interest

Compound Name: (R,S)-AM1241

cat. No.: B1664817

An In-Depth Technical Guide to (R,S)-AM1241: A Protean Ligand of the Cannabinoid CB2
Receptor

Introduction

(R,S)-AM1241, an aminoalkylindole derivative, has emerged as a pivotal research tool in the
study of the cannabinoid type 2 (CB2) receptor. Initially classified as a CB2-selective agonist,
its demonstrated analgesic efficacy in animal models of neuropathic and inflammatory pain
positioned the CB2 receptor as a promising therapeutic target, distinct from the psychoactive
effects associated with the CB1 receptor.[1][2][3] However, subsequent in-depth
characterization has unveiled a complex and nuanced pharmacological profile. (R,S)-AM1241
is now understood to be a "protean agonist,” a ligand whose functional output—be it agonism,
neutral antagonism, or inverse agonism—is highly dependent on the specific experimental
conditions, such as the assay system and receptor expression levels.[1][4][5] This guide
provides a comprehensive technical overview of (R,S)-AM1241, its chemical properties, its
multifaceted pharmacology, the distinct roles of its enantiomers, and detailed experimental
protocols for its characterization, aimed at researchers and drug development professionals in
the cannabinoid field.

Chemical and Physical Properties

(R,S)-AM1241 is a racemic mixture. Its fundamental chemical and physical identifiers are
crucial for experimental design and interpretation.
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Property

Value

Source(s)

IUPAC Name

(2-iodo-5-nitrophenyl)-(1-(1-
methylpiperidin-2-
ylmethyl)-1H-indol-3-

yl)methanone

[5](6]

Synonyms

(R,S)-3-(2-lodo-5-
nitrobenzoyl)-1-(1-methyl-2-
piperidinylmethyl)-1H-indole

CAS Number

444912-48-5

[5117]

Molecular Formula

C22H22IN303

[1]5]

Molecular Weight 503.33 g/mol [6]

Appearance Yellow powder / solid [1]8]
Soluble in DMF (25 mg/ml),

Solubility DMSO (10 mg/ml), and [5]

Ethanol (5 mg/ml)

Chemical Structure:

The image yau are
regquesting does not exist

| Fgur.cor

Synthesis Overview

ar 15 no longer available.

The synthesis of racemic AM1241 involves a two-step process. Briefly, the indole nucleus is

first acylated using 2-iodo-5-nitrobenzoyl chloride. This is followed by N-alkylation with the

mesylate derived from (1-methylpiperidin-2-yl)methanol to yield the final racemic product,

(R,S)-AM1241.[1]
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Core Pharmacology: A Tale of Protean Agonism and
Stereoselectivity

The pharmacological identity of (R,S)-AM1241 is not static; it is a function of the biological
environment. This section dissects its binding characteristics and the context-dependent
functional activity that defines it as a protean agonist.

Binding Affinity and CB2 Receptor Selectivity

(R,S)-AM1241 demonstrates a clear preference for the CB2 receptor over the CB1 receptor.
This selectivity is a cornerstone of its utility in isolating CB2-mediated effects and avoiding the
central nervous system (CNS) effects associated with CB1 activation.[3][9] The binding affinity,
however, is significantly influenced by stereochemistry and the species from which the receptor

originates.
Compound Receptor Ki (nM) Selectivity Source(s)
(CB1I/CB2)
(R,S)-AM1241 Human CB2 34-71 ~80-fold [5][71[10]
Human CB1 280 - 580 [315]
(R)-AM1241 Human CB2 15 >330-fold [11]
Human CB1 ~5000 [11]
Rat CB2 16 [12]
Mouse CB2 15 [12]
(S)-AM1241 Human CB2 620 >16-fold [12]
Human CB1 >10000 [12]
Rat CB2 890 [12]
Mouse CB2 600 [12]

Insight: The (R)-enantiomer possesses a dramatically higher binding affinity for the CB2
receptor (over 40-fold) compared to the (S)-enantiomer across all tested species.[12][13] This
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observation is critical, as it implies that in binding assays, the pharmacological profile of the
racemic mixture is predominantly reflective of the (R)-enantiomer's interaction with the receptor.

Functional Activity: The Protean Agonist Profile

The most complex aspect of AM1241's pharmacology is its functional activity. It can act as a
partial agonist, a neutral antagonist, or even an inverse agonist depending on the specific
assay and its parameters.[1][4][5]

o Partial Agonism: In assays measuring the activation of Extracellular signal-Regulated Kinase
(ERK, or MAP Kinase), (R,S)-AM1241 consistently behaves as a partial agonist.[1][4]

o Neutral Antagonism: In high-throughput screening assays like the Fluorometric Imaging Plate
Reader (FLIPR) assay, which measures intracellular Ca2* mobilization, (R,S)-AM1241 acts
as a neutral antagonist, blocking the effects of a known agonist.[1][4]

» Condition-Dependent Agonism/Antagonism: In cyclic AMP (cAMP) functional assays, its
activity is dependent on the level of adenylyl cyclase stimulation. At high concentrations of
the stimulator forskolin, AM1241 acts as a neutral antagonist. However, at lower forskolin
concentrations, it exhibits partial agonist activity.[1][4]

This phenomenon suggests that the functional efficacy of AM1241 may depend on the level of
constitutive activity of the CB2 receptor in a given system.[1][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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